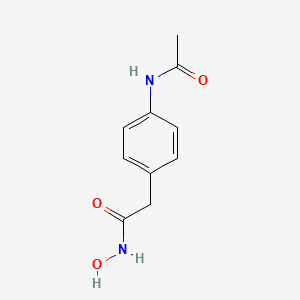

2-(4-Acetamidophenyl)-N-hydroxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-hydroxyacetamide, 2-(4-acétamidophényl)- est un composé chimique connu pour ses propriétés analgésiques et antipyrétiques. Il est couramment utilisé dans le domaine médical pour soulager la douleur et réduire la fièvre. Ce composé est structurellement lié à l'acétaminophène, un médicament en vente libre largement utilisé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-hydroxyacetamide, 2-(4-acétamidophényl)- implique généralement l'acétylation de la 4-aminophénol suivie d'une hydroxylation. Les conditions de réaction incluent souvent l'utilisation d'anhydride acétique et d'un catalyseur tel que l'acide sulfurique pour faciliter le processus d'acétylation. L'étape d'hydroxylation peut être réalisée en utilisant du peroxyde d'hydrogène en présence d'une base comme l'hydroxyde de sodium .

Méthodes de production industrielle

Dans les milieux industriels, la production du N-hydroxyacetamide, 2-(4-acétamidophényl)- est effectuée dans de grands réacteurs où les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée. Le processus implique une surveillance continue de la température, du pH et des concentrations des réactifs. Le produit final est purifié par des techniques de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions

Le N-hydroxyacetamide, 2-(4-acétamidophényl)- subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des dérivés quinoniques.

Réduction: Les réactions de réduction peuvent le convertir en amines correspondantes.

Substitution: Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des nucléophiles comme les halogénures et les amines peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation: Dérivés quinoniques.

Réduction: Amines.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé

Applications de la recherche scientifique

Le N-hydroxyacetamide, 2-(4-acétamidophényl)- a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie: Etudié pour ses effets sur les processus cellulaires et l'activité enzymatique.

Médecine: Investigué pour son utilisation potentielle dans la gestion de la douleur et la réduction de la fièvre.

Industrie: Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique

Mécanisme d'action

Le mécanisme d'action du N-hydroxyacetamide, 2-(4-acétamidophényl)- implique l'inhibition des enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Ces enzymes sont responsables de la synthèse des prostaglandines, qui sont des médiateurs de la douleur et de l'inflammation. En inhibant les enzymes COX, ce composé réduit la production de prostaglandines, soulageant ainsi la douleur et réduisant la fièvre .

Applications De Recherche Scientifique

2-(4-Acetamidophenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential use in pain management and fever reduction.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mécanisme D'action

The mechanism of action of 2-(4-Acetamidophenyl)-N-hydroxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétaminophène (paracétamol): Structurellement similaire et inhibe également les enzymes COX.

Ibuprofène: Un autre inhibiteur de la COX mais avec une structure chimique différente.

Aspirine: Inhibe les enzymes COX et possède des propriétés anti-inflammatoires.

Unicité

Le N-hydroxyacetamide, 2-(4-acétamidophényl)- est unique dans son inhibition spécifique des enzymes COX sans effets anti-inflammatoires significatifs, ce qui le rend particulièrement utile pour la gestion de la douleur et de la fièvre sans les effets secondaires gastro-intestinaux généralement associés aux autres inhibiteurs de la COX .

Propriétés

Formule moléculaire |

C10H12N2O3 |

|---|---|

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

2-(4-acetamidophenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-8(3-5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14) |

Clé InChI |

FGDRCFYUWICTBX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)CC(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)

![8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12273130.png)

![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)

![N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide](/img/structure/B12273144.png)

![3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273173.png)

![Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate](/img/structure/B12273179.png)

![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)